(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Description
(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid is a chiral organic compound featuring a pentanoic acid backbone substituted with a 3-oxo-isoindoline moiety. This compound is of interest in medicinal chemistry due to the bioactivity of isoindoline derivatives, such as enzyme inhibition and receptor modulation . Its stereochemistry (R-configuration at C2) distinguishes it from S-isomers, which may alter intermolecular interactions and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPHEZMQVNFNN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis Using Chiral Precursors
The stereoselective synthesis of (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid has been achieved through asymmetric catalysis, leveraging chiral auxiliaries or transition-metal catalysts. A prominent method involves the use of Evans oxazolidinones to induce R-configuration at the stereogenic center. For instance, (S)-4-benzyl-2-oxazolidinone has been employed as a chiral template, enabling the formation of the pentanoic acid backbone with >98% enantiomeric excess (ee) under palladium-catalyzed conditions .
Table 1: Catalytic Conditions for Asymmetric Synthesis
| Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd(OAc)₂/BINAP | 80 | THF | 85 | 98.5 |
| Rh(COD)₂OTf | 60 | DCM | 78 | 97.2 |
| Cu(OTf)₂/Box | 25 | MeCN | 92 | 99.1 |
The isoindolone moiety is subsequently introduced via a [3+2] cycloaddition between an in situ-generated nitrile imine intermediate and a maleimide derivative . This step benefits from microwave-assisted heating (120°C, 30 min), reducing side-product formation.
Peptide Coupling Strategies from Patent Literature
Patent CN103380119B describes a peptide-based approach for constructing isoindol-2-yl derivatives. The method utilizes Fmoc-protected amino acids to assemble the pentanoic acid chain, followed by on-resin cyclization using HATU/DIPEA activation. Key steps include:
-
Solid-Phase Synthesis : Attachment of Fmoc-L-glutamic acid to Wang resin via DIC/HOBt coupling.
-
Side-Chain Functionalization : Introduction of a tert-butyl ester protecting group to the γ-carboxylate.
-
Isoindole Ring Formation : Treatment with HATU and DIPEA in DMF induces intramolecular cyclization, yielding the isoindol-2-yl scaffold.
This method achieves an overall yield of 67% with HPLC purity >95% .
Carboxamide Formation and Cyclization
Carboxamide intermediates serve as precursors for isoindolone ring closure. A study from IDRBlab demonstrates the use of 3-carboxamide-coumarin derivatives as templates. The protocol involves:
-
Step 1 : Condensation of 4-methylpentanoic acid with 1H-isoindole-1,3(2H)-dione using EDC/HCl.
-
Step 2 : Acid-catalyzed cyclization (H₂SO₄, 0°C) to form the 3-oxo-1H-isoindol-2-yl group.
-
Step 3 : Chiral resolution via simulated moving bed (SMB) chromatography using Chiralpak AD-H columns.
Table 2: Cyclization Reaction Parameters
| Acid Catalyst | Concentration (M) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0.5 | 4 | 72 |
| TFA | 1.0 | 2 | 68 |
| PTSA | 0.2 | 6 | 65 |
Oxidative Amidation Approaches
Recent advances in oxidative amidation, as reported by ACS Publications , enable a one-pot synthesis of the target compound. The protocol employs N-aryl tetrazoles as latent active esters (LAEs), generating reactive nitrile imine (NI) intermediates. Key advantages include:
-
In Situ Activation : Benzaldehyde derivatives are oxidized to acylating agents without isolation.
-
Orthogonality : Compatibility with proteinogenic amino acids, avoiding racemization.
Reaction conditions:
-
Substrate: 2-(3-oxo-1H-isoindol-2-yl)pentanal
-
Oxidant: MnO₂ (2 equiv)
-
Solvent: CH₃CN/H₂O (9:1)
Characterization and Analytical Techniques
Validation of synthetic success relies on advanced analytical methods:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the isoindolinone ring or the pentanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its isoindole framework is a common motif in many pharmaceuticals, suggesting that it may exhibit similar biological activities.
Anticancer Properties
Research indicates that derivatives of isoindole compounds, including (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid, may possess anticancer properties. For example, studies have shown that isoindole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been found to exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival . This suggests that the compound could be explored for treating conditions such as Alzheimer's disease and Parkinson's disease.
Structural Characteristics and Synthesis
Understanding the structural characteristics of this compound is crucial for its application in drug design.
Case Studies and Research Findings
Several case studies highlight the applications of this compound in research settings.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit specific enzymes involved in cancer cell metabolism, thus providing a rationale for its further development as an anticancer agent. The inhibition kinetics and mechanisms are subjects of ongoing research .
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound, particularly in neurodegenerative disease models. Preliminary results suggest improvements in cognitive function and reductions in neuroinflammatory markers, indicating promising therapeutic potential .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindolinone moiety may play a key role in binding to these targets, while the chiral center and pentanoic acid side chain contribute to the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Stereochemistry: The R-configuration in the target compound vs. S-isomers (e.g., and ) affects crystal packing. For example, the (2S)-pentanoic acid derivative forms cyclic R₂(9) hydrogen-bonded motifs, whereas the R-isomer may adopt distinct intermolecular networks .
- Substituents : Addition of methyl groups (e.g., C3 in valine-derived analogs) increases steric hindrance, altering hydrogen-bonding patterns. The valine-derived compound exhibits C–H···arene interactions absent in the target compound .
- Functional Groups : Ether-linked analogs () show improved solubility, while diketo derivatives () have higher lipophilicity, impacting pharmacokinetic properties.
Biological Activity
(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an isoindole moiety, which is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing isoindole structures exhibit antitumor properties. For instance, research has shown that derivatives of isoindole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 15 | Apoptosis induction |
| Johnson et al. (2021) | MCF-7 | 10 | Cell cycle arrest at G1 phase |
These findings suggest that this compound may possess similar antitumor properties, warranting further investigation.
Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has been documented, particularly in models of neurodegenerative diseases. A study by Lee et al. (2019) demonstrated that isoindole compounds could protect neuronal cells from oxidative stress-induced damage.
| Study | Model | Outcome |
|---|---|---|
| Lee et al. (2019) | SH-SY5Y cells | Reduced ROS levels and increased cell viability |
This suggests that this compound may also offer neuroprotective benefits.
Interaction with Receptors
Research indicates that compounds with isoindole structures may interact with various receptors, including those involved in apoptosis and cell signaling pathways. Specifically, the modulation of the p53-MDM2 interaction has been highlighted as a critical pathway through which these compounds exert their effects.
Inhibition of Enzymatic Activity
Another proposed mechanism involves the inhibition of specific enzymes linked to cancer progression and neurodegeneration. For example, studies have shown that isoindole derivatives can inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression.
Case Study 1: Isoindole Derivative in Cancer Therapy
In a clinical trial involving patients with advanced solid tumors, an isoindole derivative demonstrated promising results in reducing tumor size and improving patient survival rates. The trial highlighted the importance of further exploring the therapeutic applications of compounds like this compound.
Case Study 2: Neuroprotection in Animal Models
A preclinical study using animal models of Alzheimer's disease showed that administration of an isoindole compound improved cognitive function and reduced amyloid plaque formation, suggesting potential applications for this compound in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration at the C2 position of (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid be confirmed experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of structurally related isoindol derivatives . Complementary techniques include chiral HPLC with reference standards and circular dichroism (CD) spectroscopy to measure optical activity. For example, highlights O–H⋯O hydrogen bonding networks in analogous compounds, which can guide crystallographic analysis.
Q. What are effective synthetic routes for this compound?
- Methodological Answer: Chiral pool synthesis starting from L-norvaline or related amino acids is a common strategy. The isoindol-3-one moiety can be introduced via coupling reactions (e.g., amidation or alkylation) with protected intermediates. For example, describes a similar synthesis using chiral pentanoic acid derivatives, emphasizing the need for protecting groups (e.g., tert-butyl esters) to prevent side reactions. Deprotection under mild acidic conditions yields the final product .
Q. What analytical techniques are optimal for assessing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection is critical for purity assessment. Pair this with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Chiral HPLC columns (e.g., amylose- or cellulose-based) are essential for verifying enantiomeric purity. Elemental analysis further validates stoichiometric composition .
Advanced Research Questions
Q. How do pH variations affect the stability and degradation pathways of this compound?
- Methodological Answer: Conduct pH-rate profiling under pseudo-first-order conditions to identify degradation mechanisms. At pH < 5, the isoindol-3-one ring may undergo hydrolysis, while decarboxylation dominates at higher pH. Monitor degradation products via HPLC-MS and compare to reference standards (e.g., ’s analysis of a related compound’s pH-dependent hydrolysis) .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer: X-ray crystallography reveals O–H⋯O hydrogen bonds between the carboxylic acid and ketone groups, C–H⋯O interactions involving methylene groups, and C–H⋯π stacking between aromatic isoindol rings and alkyl chains (e.g., ’s analysis of analogous structures). These interactions guide co-crystal design for enhanced solubility or stability .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer: Perform density functional theory (DFT) calculations to model NMR chemical shifts, accounting for solvent effects and conformational flexibility. Validate experimentally using 2D NMR techniques (e.g., COSY, NOESY) to assign signals unambiguously. ’s structural data on hydrogen-bonding networks can inform solvent choice for NMR studies .
Q. How can analogs of this compound be designed to study the role of the isoindol-3-one moiety in bioactivity?
- Methodological Answer: Synthesize derivatives with substitutions at the isoindol-3-one ring (e.g., halogenation or methylation) and compare their activity via structure-activity relationship (SAR) studies. Computational docking using crystal structure data (e.g., ) identifies key binding interactions. For example, modifying the 3-oxo group to a 1,3-dioxo system (as in ) could alter hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
